![molecular formula C13H18O3 B13097846 Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester is a complex organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound is characterized by its tricyclic structure, which includes a methoxy group and a carboxylic acid methyl ester functional group.
Preparation Methods
The synthesis of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester typically involves multiple steps, starting from simpler organic molecules. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and safety standards.
Chemical Reactions Analysis
4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy group and the carboxylic acid methyl ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester can be compared with other tricyclic compounds, such as:
Tricyclo[3.3.1.13,7]decane: Lacks the methoxy and carboxylic acid methyl ester groups, making it less reactive in certain chemical reactions.
4-Hydroxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological effects.
The uniqueness of 4-Methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-methoxytricyclo[3.3.1.13,7]dec-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H18O3/c1-15-11-9-3-8-4-10(11)7-13(5-8,6-9)12(14)16-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
LIJIRMOJAIPSTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC3CC1CC(C3)(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


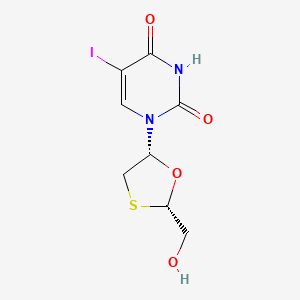
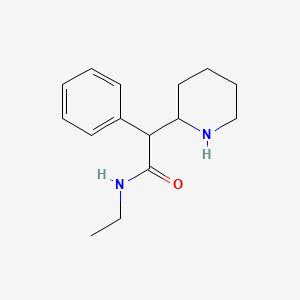

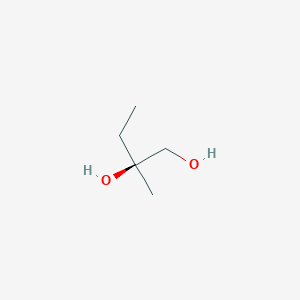
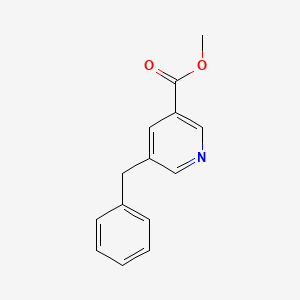
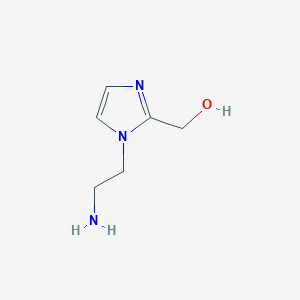
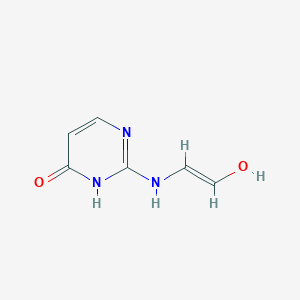
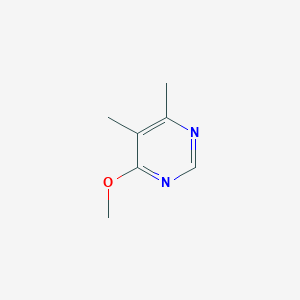
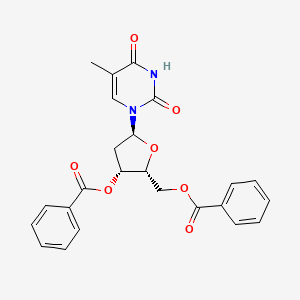
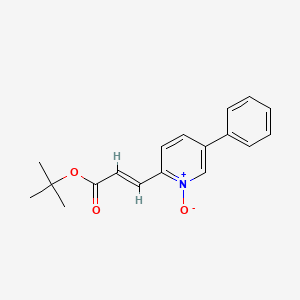
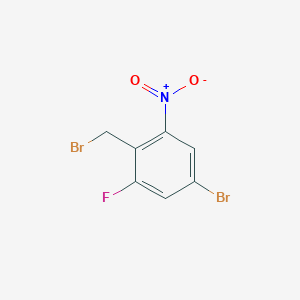
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
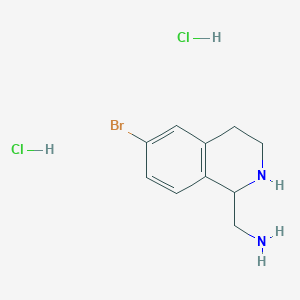
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
